molecular formula C6H7N3O3 B1594991 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea CAS No. 6641-34-5

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea

Cat. No.: B1594991
CAS No.: 6641-34-5
M. Wt: 169.14 g/mol
InChI Key: TUGZMOOETGDCBV-UHFFFAOYSA-N
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Description

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a urea moiety

Preparation Methods

The synthesis of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea typically involves the reaction of 3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole with an appropriate isocyanate or urea derivative. One common method includes the following steps:

    Starting Material: 3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole.

    Reaction with Isocyanate: The pyrrole derivative is reacted with an isocyanate under controlled conditions to form the desired urea compound.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The urea moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea can be compared with other similar compounds, such as:

    Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Another pyrrole derivative with different functional groups and properties.

    Imidazole Derivatives: Compounds with a similar heterocyclic structure but containing nitrogen atoms in different positions.

    Indole Derivatives: Compounds with a fused benzene and pyrrole ring system, exhibiting distinct biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other related compounds.

Properties

IUPAC Name

(3-methyl-2,5-dioxopyrrol-1-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-3-2-4(10)9(5(3)11)8-6(7)12/h2H,1H3,(H3,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGZMOOETGDCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985063
Record name N-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-34-5
Record name N-(2,5-Dihydro-3-methyl-2,5-dioxo-1H-pyrrol-1-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6641-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC188484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=188484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea
Reactant of Route 2
1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea
Reactant of Route 3
1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea
Reactant of Route 4
1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea
Reactant of Route 5
1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea
Reactant of Route 6
1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea

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